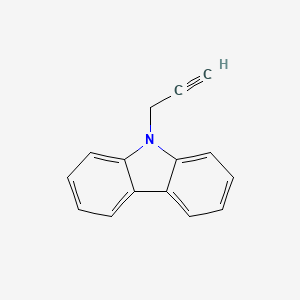

9-(prop-2-yn-1-yl)-9H-carbazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

9-prop-2-ynylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBFASXXGGLDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300977 | |

| Record name | 9-prop-2-ynylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-77-3 | |

| Record name | 4282-77-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-prop-2-ynylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-(prop-2-yn-1-yl)-9H-carbazole (CAS Number: 4282-77-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(prop-2-yn-1-yl)-9H-carbazole, a member of the N-substituted carbazole family, is a versatile chemical entity with significant potential in both medicinal chemistry and materials science. The carbazole nucleus is a well-established pharmacophore, known to impart a range of biological activities, while the terminal alkyne functionality of the propargyl group opens up a vast array of synthetic possibilities, most notably through "click chemistry." This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 4282-77-3 | N/A |

| Molecular Formula | C₁₅H₁₁N | [1] |

| Molecular Weight | 205.26 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of carbazole with a propargyl halide, such as propargyl bromide. This reaction is generally carried out in the presence of a base to deprotonate the carbazole nitrogen, facilitating nucleophilic attack on the propargyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar N-alkylation of a tetrahydrocarbazole derivative and represents a standard method for this transformation.

Materials:

-

Carbazole

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of carbazole in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Upon completion (monitored by TLC), quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring system and the protons of the propargyl group. The methylene protons adjacent to the nitrogen will appear as a singlet, and the acetylenic proton will also be a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the carbazole moiety and the three carbons of the propargyl group, including the two sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring, the C≡C stretching of the alkyne, and the ≡C-H stretching of the terminal alkyne.

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable building block in several areas of research.

Drug Discovery and Medicinal Chemistry

The carbazole scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities. The propargyl group serves as a handle for further molecular elaboration, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the facile conjugation of the carbazole moiety to other molecules of interest, such as peptides, sugars, or other pharmacophores, to create novel hybrid molecules with potentially enhanced or novel biological activities.

While specific biological data for this compound is limited in the public literature, the broader family of N-alkylated carbazoles has been investigated for various therapeutic applications. For instance, certain carbazole derivatives have been shown to act as inhibitors of the STAT3 signaling pathway, which is implicated in cancer cell proliferation and survival[3][4].

Materials Science

The carbazole moiety is well-known for its excellent hole-transporting properties, making carbazole-based materials highly valuable in the field of organic electronics. These materials are utilized in the fabrication of organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices. The propargyl group on this compound allows for its polymerization or grafting onto other polymer backbones, enabling the synthesis of novel materials with tailored electronic and photophysical properties. Copolymers of this compound have demonstrated photoconductive properties[1][5].

Experimental Workflows

The utility of this compound as a synthetic intermediate is exemplified by its use in click chemistry. A typical experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is depicted below.

Conclusion

This compound is a molecule of significant interest due to the combined properties of its carbazole core and terminal alkyne functionality. While detailed biological and material science data for this specific compound are still emerging, its potential as a versatile building block in drug discovery and organic electronics is clear. The ability to easily modify the molecule through click chemistry provides a powerful tool for the creation of novel and complex molecular architectures with tailored properties. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted and is expected to open up new avenues in both therapeutic development and advanced materials.

References

- 1. Crystallographic study and biological evaluation of 1,4-dimethyl-N-alkylcarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 4282-77-3 [sigmaaldrich.com]

- 3. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. This compound | 4282-77-3 | EAA28277 [biosynth.com]

9-(prop-2-yn-1-yl)-9H-carbazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a generalized synthetic approach for 9-(prop-2-yn-1-yl)-9H-carbazole, a molecule of interest in organic synthesis and materials science.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₁₅H₁₁N[1][2][3] |

| Molecular Weight | 205.26 g/mol [1] |

| Monoisotopic Mass | 205.08914 Da[4] |

| Physical Form | Solid[5] |

| CAS Number | 4282-77-3[1][5] |

Experimental Protocols: A Generalized Approach

While specific, detailed experimental protocols are often proprietary or published within subscription-based journals, a general and widely applicable method for the synthesis of this compound is the N-alkylation of carbazole. This involves the reaction of carbazole with a propargyl halide (e.g., propargyl bromide) in the presence of a base.

A typical laboratory procedure would follow these steps:

-

Reactant Preparation : Carbazole is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation : A base is added to the solution to deprotonate the nitrogen atom of the carbazole, forming a carbazolide anion. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

-

Alkylation : Propargyl bromide (or a similar propargyl halide) is added to the reaction mixture. The carbazolide anion acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the bromide to form the N-C bond.

-

Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (carbazole) is consumed.

-

Workup : Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification : The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure this compound.

Conceptual Diagrams

The following diagrams illustrate the logical relationships and a generalized workflow for the synthesis of this compound.

References

Spectral Data and Experimental Protocols for 9-(prop-2-yn-1-yl)-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) and experimental protocols for the characterization of 9-(prop-2-yn-1-yl)-9H-carbazole. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide combines established methodologies for similar carbazole derivatives with predicted spectral data based on known chemical shifts and fragmentation patterns.

Data Presentation

The following tables summarize the expected quantitative data for this compound. These values are derived from analyses of closely related N-alkynylated carbazole derivatives and spectral prediction tools.

Table 1: ¹H NMR Spectral Data (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.10 | d | 2H | H-4, H-5 |

| ~7.50 | d | 2H | H-1, H-8 |

| ~7.40 | t | 2H | H-2, H-7 |

| ~7.25 | t | 2H | H-3, H-6 |

| ~5.00 | d | 2H | N-CH₂ |

| ~2.20 | t | 1H | C≡CH |

Table 2: ¹³C NMR Spectral Data (Predicted)

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~140.5 | C-4a, C-4b |

| ~126.0 | C-2, C-7 |

| ~123.0 | C-4, C-5 |

| ~120.5 | C-3, C-6 |

| ~119.0 | C-1, C-8 |

| ~109.0 | C-9a, C-8a |

| ~78.0 | C ≡CH |

| ~73.0 | C≡C H |

| ~32.0 | N-CH₂ |

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3290 | Strong, Sharp | ≡C-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2120 | Weak | C≡C stretch |

| ~1600, 1485, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1330 | Medium | C-N stretch |

| ~750, 720 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 205 | 100 | [M]⁺ |

| 166 | ~80 | [M - C₃H₃]⁺ (loss of propargyl group) |

| 139 | ~30 | [C₁₁H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral characterization of this compound, based on established procedures for N-alkylation of carbazole and standard analytical techniques.

Synthesis of this compound

Materials:

-

Carbazole

-

Propargyl bromide (80% in toluene)

-

Potassium hydroxide (KOH) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

To a solution of carbazole (1.0 eq) in DMF or ACN, add a base such as powdered KOH (1.5 eq) or NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to form the carbazolide anion.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a solid.

Spectral Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

2.2.2. Infrared (IR) Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Obtain the mass spectrum in the m/z range of 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Crystal Structure of 9-(prop-2-yn-1-yl)-9H-carbazole: A Technical Guide

Disclaimer: As of late 2025, the specific crystal structure of 9-(prop-2-yn-1-yl)-9H-carbazole has not been reported in publicly accessible crystallographic databases (such as the Cambridge Crystallographic Data Centre, CCDC) or in peer-reviewed scientific literature. Therefore, this guide provides a hypothetical, yet representative , overview based on established methodologies for similar carbazole derivatives. The experimental protocols and data presented are intended to serve as a practical reference for researchers undertaking the synthesis and structural analysis of this, or analogous, compounds.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their unique photophysical and electronic properties. These characteristics make them valuable scaffolds in the development of organic light-emitting diodes (OLEDs), solar cells, and pharmaceutical agents. The introduction of an alkynyl substituent, such as the propargyl group at the N-9 position, offers a versatile handle for further functionalization through "click" chemistry and other coupling reactions, making this compound a key building block in materials science and medicinal chemistry.

Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for correlating structure with function and for the rational design of new materials. This guide outlines the probable synthetic route, crystallization techniques, and a standard protocol for the single-crystal X-ray diffraction analysis of the title compound.

Hypothetical Crystallographic Data

The following table summarizes the anticipated crystallographic data for this compound, extrapolated from the known structures of related N-substituted carbazole derivatives.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₁₁N |

| Formula Weight | 205.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.5 Å |

| b | 8.8 Å |

| c | 12.1 Å |

| α | 90° |

| β | 105.2° |

| γ | 90° |

| Volume | 1075 ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Refinement | |

| R-factor (R1) | ~ 0.045 |

| Weighted R-factor (wR2) | ~ 0.120 |

| Goodness-of-fit (S) | ~ 1.05 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the N-alkylation of carbazole is through a nucleophilic substitution reaction.

Materials:

-

9H-Carbazole

-

Propargyl bromide (80% solution in toluene)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

A solution of 9H-carbazole (1.0 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, powdered potassium hydroxide (1.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes to facilitate the formation of the carbazolide anion.

-

Propargyl bromide (1.2 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-18 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into deionized water and extracted three times with ethyl acetate.

-

The combined organic layers are washed with deionized water and then with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is often a successful starting point for compounds of this nature.

Procedure:

-

The purified solid of this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, chloroform, or a mixture of ethyl acetate and hexane) to form a saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is transferred to a clean vial, which is then loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at room temperature.

-

The vial is left undisturbed in a vibration-free environment for several days to weeks, during which time single crystals are expected to form.

Single-Crystal X-ray Diffraction

The determination of the molecular structure is achieved through single-crystal X-ray diffraction analysis.[1]

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector.[1] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide initial atomic positions. This initial model is then refined using full-matrix least-squares on F², which optimizes the atomic positions, and thermal parameters to best fit the experimental data.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and structural elucidation of this compound.

Caption: Experimental workflow from synthesis to structure determination.

Caption: Logical relationships in compound analysis.

References

In-Depth Technical Guide: Electrochemical Properties of N-propargylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the electrochemical properties of N-propargylcarbazole is limited in the currently available public literature. This guide provides a comprehensive overview based on the well-established electrochemical behavior of analogous N-substituted carbazole derivatives. The quantitative data presented is predictive and requires experimental validation.

Executive Summary

N-propargylcarbazole is a molecule of interest owing to the versatile reactivity of the propargyl group and the favorable electronic properties of the carbazole core. This document outlines the anticipated electrochemical characteristics of N-propargylcarbazole, providing a foundational understanding for researchers. The primary electrochemical event is expected to be the oxidation of the carbazole moiety, leading to the formation of a radical cation. This reactive intermediate is predicted to undergo subsequent coupling reactions, most notably electropolymerization, to form a conductive polymer film. This guide details generalized experimental protocols for investigating these phenomena using cyclic voltammetry and presents visual workflows for both the experimental setup and the proposed reaction pathways.

Predicted Electrochemical Behavior

The electrochemical properties of N-substituted carbazoles are dominated by the redox activity of the carbazole ring system. The substituent on the nitrogen atom modulates these properties.

Oxidation and Reduction Potentials

Carbazole derivatives are known to undergo oxidation to form a radical cation.[1] For N-alkyl and N-aryl substituted carbazoles, this oxidation is typically observed as an irreversible wave in cyclic voltammetry due to the rapid follow-up chemical reactions of the generated radical cation.[1] The presence of the electron-withdrawing propargyl group on the nitrogen atom is expected to render the carbazole ring slightly more difficult to oxidize compared to simple N-alkyl derivatives. Consequently, a slightly higher oxidation potential is anticipated.

The reduction of the carbazole nucleus is energetically unfavorable and is generally not observed within the standard electrochemical window of common non-aqueous solvents.

Table 1: Predicted Electrochemical Data for N-propargylcarbazole

| Parameter | Predicted Value (vs. Ag/AgCl in CH₃CN) | Basis of Prediction and Remarks |

| First Oxidation Potential (Epa) | +1.3 V to +1.5 V | Based on the oxidation potentials of various N-substituted carbazoles. The terminal alkyne is a mild electron-withdrawing group, which is expected to shift the potential to more positive values compared to N-alkylcarbazoles. |

| Reduction Potential | Not Observed | The lowest unoccupied molecular orbital (LUMO) of the carbazole system is at a high energy level, making reduction difficult. |

| Nature of Oxidation | Irreversible | The initially formed radical cation is highly reactive and expected to undergo rapid coupling (polymerization) reactions.[1] |

Note: The values in this table are predictive and should be confirmed experimentally.

Experimental Protocols

The following provides a standard protocol for the investigation of the electrochemical properties of N-propargylcarbazole using cyclic voltammetry.

Cyclic Voltammetry for Monomer Oxidation and Electropolymerization

Objective: To determine the oxidation potential of N-propargylcarbazole and investigate its ability to form a polymer film via electropolymerization.

Materials and Equipment:

-

N-propargylcarbazole

-

Acetonitrile (anhydrous, electrochemical grade)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPO₄)

-

Working Electrode: Glassy carbon or platinum disk electrode (3 mm diameter)

-

Reference Electrode: Ag/AgCl (in 3 M KCl) or a pseudo-reference electrode such as a silver wire

-

Counter Electrode: Platinum wire or gauze

-

Potentiostat/Galvanostat

-

Electrochemical Cell

-

Inert gas (Argon or Nitrogen) supply

-

Electrode polishing materials (e.g., alumina slurries)

Procedure:

-

Electrode Preparation: The working electrode surface must be meticulously cleaned before each experiment. Polish the glassy carbon or platinum electrode with progressively finer alumina slurries (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad. After polishing, sonicate the electrode in ethanol and then deionized water for 5 minutes each to remove any adhered alumina particles. Dry the electrode thoroughly.

-

Solution Preparation: Prepare a 1-5 mM solution of N-propargylcarbazole in a 0.1 M solution of the supporting electrolyte in acetonitrile.

-

Electrochemical Cell Setup: Assemble the three electrodes in the electrochemical cell. The reference electrode tip should be placed as close as possible to the working electrode surface to minimize iR drop.

-

Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert gas blanket over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Monomer Oxidation: Record a single cyclic voltammogram by scanning the potential from 0 V to a potential sufficiently positive to observe the oxidation peak (e.g., +1.8 V) and back to 0 V. A scan rate of 100 mV/s is typically used. This will provide the oxidation potential (Epa) of the monomer.

-

Electropolymerization: To induce electropolymerization, perform multiple consecutive cyclic voltammograms over the same potential range. The growth of a polymer film on the electrode surface will be indicated by an increase in the peak current of the polymer redox waves and the appearance of new peaks corresponding to the oxidation and reduction of the polymer film.

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed electropolymerization mechanism and the experimental workflow.

Caption: Proposed electropolymerization pathway of N-propargylcarbazole.

Caption: A typical experimental workflow for electrochemical analysis.

References

Commercial Availability and Applications of 9-(prop-2-yn-1-yl)-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers, key technical data, synthetic methodologies, and primary applications of 9-(prop-2-yn-1-yl)-9H-carbazole. This versatile molecule serves as a crucial building block in medicinal chemistry and materials science, primarily utilized for its terminal alkyne group which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.

Commercial Suppliers and Product Specifications

This compound is available from several chemical suppliers, often with varying purities and quantities. The following tables summarize the offerings from prominent vendors.

Table 1: Supplier Information for this compound

| Supplier | Brand/Distributor | CAS Number | Purity | Additional Notes |

| Biosynth | Biosynth | 4282-77-3 | Not Specified | Marketed as a monomer for polymers with photoconductive properties.[1] |

| CymitQuimica | Fluorochem | 4282-77-3 | 97.0% | Products are intended for laboratory use only.[2] |

| Sigma-Aldrich | Ambeed, Inc. | 4282-77-3 | 97% | Recommended storage temperature is 2-8°C, sealed in a dry environment.[3] |

| Acros Pharmatech | Acros Pharmatech | 4282-77-3 | Not Specified | Listed under materials for OPV/OLED applications.[4] |

| ChemBK | Multiple | 4282-77-3 | Not Specified | Aggregator platform listing various suppliers.[5] |

Table 2: Purchasing Information and Physical Properties

| Supplier/Brand | Quantity Options | Price (EUR) | Physical Form | Molecular Weight ( g/mol ) |

| Fluorochem (via CymitQuimica) | 250mg | Inquiry | Solid | 205.26 |

| 1g | €97.00 | Solid | 205.26 | |

| 5g | €270.00 | Solid | 205.26 | |

| 25g | €906.00 | Solid | 205.26 | |

| Ambeed, Inc. (via Sigma-Aldrich) | Not Specified | Inquiry | Solid | 205.26 |

| Biosynth | Not Specified | Inquiry | Not Specified | 205.26[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of carbazole with a propargyl halide (e.g., propargyl bromide) under basic conditions. This method is a standard procedure for forming N-C bonds in carbazole derivatives.

General Experimental Protocol: N-Alkylation of Carbazole

-

Dissolution: Dissolve carbazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a base to the solution to deprotonate the carbazole nitrogen. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH). The mixture is typically stirred at room temperature until deprotonation is complete.

-

Alkylation: Add propargyl bromide (or a similar propargyl halide) to the reaction mixture, often dropwise, while maintaining the temperature.

-

Reaction: Allow the reaction to proceed, typically with stirring at room temperature or gentle heating for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. The aqueous layer is then extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica gel, to yield the pure this compound.

Caption: Synthetic pathway for this compound via N-alkylation.

Core Applications in Research and Drug Development

The primary utility of this compound stems from its bifunctional nature: a photophysically active carbazole core and a reactive terminal alkyne handle. This structure makes it an ideal component for "click chemistry."

Role in Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example.[6] In this reaction, the terminal alkyne of this compound reacts with an azide-functionalized molecule to form a stable 1,2,3-triazole ring. This linkage is a powerful tool in drug discovery and bioconjugation.[7][8][9]

The carbazole moiety itself is a significant pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[10][11] By using this compound, researchers can "click" this biologically active core onto various scaffolds, such as peptides, polymers, or other small molecules, to create novel conjugates for therapeutic or diagnostic purposes.[12]

Caption: Workflow of a "Click Chemistry" reaction using the target molecule.

References

- 1. This compound | 4282-77-3 | EAA28277 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 4282-77-3 [sigmaaldrich.com]

- 4. This compound [acrospharma.co.kr]

- 5. chembk.com [chembk.com]

- 6. rroeder.nd.edu [rroeder.nd.edu]

- 7. jk-sci.com [jk-sci.com]

- 8. dovepress.com [dovepress.com]

- 9. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemcom.com [echemcom.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 9-(prop-2-yn-1-yl)-9H-carbazole: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(prop-2-yn-1-yl)-9H-carbazole is a versatile building block in organic synthesis, particularly valued for its utility in bioconjugation and materials science via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This guide provides a comprehensive overview of its physicochemical properties, detailed safety and handling procedures, and experimental protocols for its synthesis and application. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this compound in a laboratory setting.

Physicochemical Properties

This compound is a solid, organic compound. While specific data for this derivative is limited, the properties of the parent compound, 9H-carbazole, provide a useful reference.

| Property | This compound | 9H-Carbazole (for reference) |

| CAS Number | 4282-77-3 | 86-74-8 |

| Molecular Formula | C15H11N | C12H9N |

| Molecular Weight | 205.26 g/mol | 167.21 g/mol |

| Appearance | Solid | White monoclinic flaky crystals |

| Boiling Point | 301.8 °C | 355 °C (lit.) |

| Melting Point | Not specified | 243-246 °C (lit.) |

| Solubility | Insoluble | Soluble in acetone, slightly soluble in benzene, ether, ethanol; insoluble in water |

| Storage Temperature | 2-8°C, sealed in dry conditions | Store below +30°C |

Safety and Handling

The safe handling of this compound is paramount. The following guidelines are based on available safety data sheets for the compound and its parent molecule, 9H-carbazole.

Hazard Identification

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

-

For the parent compound, 9H-carbazole, there is a suspicion of causing cancer and genetic defects, and it is very toxic to aquatic life with long-lasting effects.

Precautionary Measures

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P28 |

Unveiling the Electronic Landscape: A Theoretical Guide to N-propargylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propargylcarbazole, a derivative of the carbazole heterocyclic system, is a molecule of significant interest in medicinal chemistry and materials science. The presence of the propargyl group offers a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential applications in drug design and organic electronics. Understanding the electronic structure of N-propargylcarbazole is paramount for predicting its reactivity, stability, and potential interactions with biological targets or other materials. This in-depth technical guide provides a comprehensive overview of the theoretical methods used to calculate the electronic structure of N-propargylcarbazole, offering insights into its molecular orbital landscape.

Core Concepts in Electronic Structure Theory

The electronic behavior of a molecule is fundamentally governed by the arrangement and energies of its electrons in molecular orbitals. Two key orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties.[1][2][3] A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.[1]

Theoretical Calculation of Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules.[4][5] This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, particularly with hybrid functionals like B3LYP, have proven to be reliable in predicting the electronic properties of organic molecules, including carbazole derivatives.[1][6][7]

Computational Workflow

The theoretical determination of a molecule's electronic structure typically follows a systematic workflow. This process begins with the construction of the molecule's 3D structure, followed by geometry optimization to find its most stable energetic conformation. Once the optimized geometry is obtained, various electronic properties can be calculated.

Caption: A generalized workflow for the theoretical calculation of molecular electronic properties.

Electronic Properties of Carbazole Derivatives

While specific experimental or theoretical data for N-propargylcarbazole is not extensively published, the electronic properties can be reliably inferred from studies on similar N-substituted carbazole derivatives. The following table summarizes representative calculated electronic properties for carbazole and its derivatives from the literature, providing an expected range for N-propargylcarbazole. The calculations are typically performed using DFT with the B3LYP functional and a 6-31G(d) or similar basis set.[6][7]

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Carbazole | -5.5 to -5.8 | -1.8 to -2.1 | 3.4 to 3.7 |

| N-phenylcarbazole | -5.6 to -5.9 | -1.9 to -2.2 | 3.6 to 3.8 |

| N-ethylcarbazole | -5.4 to -5.7 | -1.7 to -2.0 | 3.6 to 3.8 |

| Expected for N-propargylcarbazole | -5.4 to -5.7 | -1.8 to -2.1 | 3.5 to 3.7 |

Note: The values in this table are approximate and can vary depending on the specific computational method and basis set used.

The propargyl group is an electron-withdrawing group, which is expected to slightly lower both the HOMO and LUMO energy levels of the carbazole core. However, the overall HOMO-LUMO gap is anticipated to remain in a similar range to other N-alkylated carbazoles.

Visualization of Molecular Orbitals

The concept of HOMO, LUMO, and the energy gap is fundamental to understanding electronic transitions and reactivity. The following diagram illustrates this relationship. An electron can be excited from the HOMO to the LUMO by absorbing a photon of sufficient energy, corresponding to the HOMO-LUMO gap.

References

- 1. irjweb.com [irjweb.com]

- 2. learn.schrodinger.com [learn.schrodinger.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Theoretical study on the electronic structure and optical properties of carbazole-π-dimesitylborane as bipolar fluorophores for nondoped blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DFT calculations, structural analysis, solvent effects, and non-covalent interaction study on the para-aminosalicylic acid complex as a tuberculosis drug: AIM, NBO, and NMR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 9-(prop-2-yn-1-yl)-9H-carbazole from Carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 9-(prop-2-yn-1-yl)-9H-carbazole, a valuable building block in medicinal chemistry and materials science. The protocol details the N-alkylation of carbazole with propargyl bromide, offering both a conventional and a microwave-assisted method.[1][2] Furthermore, these application notes highlight the utility of the synthesized compound, particularly its application in "click chemistry" for the development of novel therapeutic agents. The terminal alkyne functionality of this compound allows for its efficient conjugation to azide-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of modern drug discovery.[3][4] This enables the rapid generation of diverse carbazole-based compounds for screening against various biological targets. Carbazole derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, often through the modulation of key signaling pathways.[5][6]

Physicochemical Properties and Reaction Data

A summary of the physical and chemical properties of the key compounds involved in the synthesis is provided below for easy reference.

| Compound Name | Carbazole | Propargyl Bromide | This compound |

| CAS Number | 86-74-8 | 106-96-7 | 4282-77-3[7] |

| Molecular Formula | C₁₂H₉N | C₃H₃Br | C₁₅H₁₁N[7] |

| Molecular Weight | 167.21 g/mol | 118.96 g/mol | 205.26 g/mol [7] |

| Appearance | White to yellowish crystalline solid | Colorless to light yellow liquid | White to off-white solid |

| Melting Point | 246 °C | -61 °C | Not widely reported |

| Boiling Point | 355 °C | 88-90 °C | 301.8 °C[7] |

| Solubility | Soluble in acetone, chloroform; slightly soluble in ethanol | Soluble in ethanol, ether, chloroform | Soluble in common organic solvents |

| Reaction Parameter | Conventional Method | Microwave-Assisted Method |

| Typical Yield | 70-85% | 85-95% |

| Reaction Time | 6-12 hours | 5-15 minutes[8] |

| Purity (after purification) | >95% | >95% |

Experimental Protocols

Synthesis of this compound

Method 1: Conventional Synthesis

This protocol describes the N-alkylation of carbazole using propargyl bromide under basic conditions.

Materials:

-

Carbazole

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of carbazole (e.g., 5.0 g, 29.9 mmol) in anhydrous acetone (100 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (e.g., 8.26 g, 59.8 mmol).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add propargyl bromide (e.g., 4.0 mL of 80% solution in toluene, ~35.9 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (disappearance of the carbazole spot on TLC), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford this compound as a white to off-white solid.[9]

Method 2: Microwave-Assisted Synthesis

This method offers a rapid and efficient alternative to the conventional protocol.[8]

Materials:

-

Carbazole

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)[10]

-

Microwave reactor

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

In a microwave-safe reaction vessel, mix carbazole (e.g., 0.84 g, 5.0 mmol), propargyl bromide (e.g., 0.89 g, 7.5 mmol), potassium carbonate (e.g., 2.8 g, 20 mmol), and a catalytic amount of tetrabutylammonium bromide (e.g., 0.17 g, 0.5 mmol).[10]

-

Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150 °C) for 5-15 minutes. Reaction conditions should be optimized for the specific microwave reactor used.

-

After the reaction is complete, cool the vessel to room temperature.

-

Extract the reaction mixture with dichloromethane (2 x 25 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography as described in Method 1.

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 300 MHz) δ (ppm): 8.10 (d, 2H), 7.50-7.20 (m, 6H), 5.05 (d, 2H), 2.25 (t, 1H).

-

¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 140.5, 125.9, 122.9, 120.4, 119.2, 109.1, 78.9, 72.5, 32.8.

-

Mass Spectrometry (EI): m/z 205 (M⁺).

Visualizations

Caption: Reaction scheme for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

Application Notes: Drug Development and Signaling Pathways

The synthesized this compound is a versatile precursor for the synthesis of novel bioactive molecules, primarily through the application of "click chemistry".[3] The terminal alkyne group serves as a handle for the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4] This allows for the covalent linkage of the carbazole scaffold to a wide array of azide-functionalized molecules, including peptides, sugars, and other small molecule pharmacophores, facilitating the rapid generation of compound libraries for high-throughput screening.[11]

The carbazole nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[6][12] Carbazole derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[6][13] The incorporation of a triazole ring via click chemistry can further enhance the pharmacological profile of the carbazole core by introducing additional hydrogen bonding donors and acceptors, improving metabolic stability, and modulating solubility.

Several signaling pathways have been identified as targets for carbazole derivatives, making them attractive candidates for drug development. These include:

-

RAS-MAPK Pathway: Some carbazole derivatives have been shown to interfere with the RAS-MAPK signaling cascade, which is frequently dysregulated in various cancers.[5]

-

AKT Signaling Pathway: The AKT pathway is crucial for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. Certain carbazole-based compounds have demonstrated the ability to modulate AKT signaling.[5]

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in inflammatory responses, and its inhibition by carbazole derivatives suggests their potential as anti-inflammatory agents.[5]

-

STAT Signaling: The JAK/STAT pathway is implicated in cell proliferation and apoptosis, and carbazole derivatives have been investigated as inhibitors of STAT proteins, particularly in the context of cancer.[14]

The synthesis of this compound provides a gateway to a vast chemical space of novel carbazole-triazole hybrids with the potential to modulate these and other critical biological pathways, offering promising avenues for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemcom.com [echemcom.com]

- 7. This compound | 4282-77-3 | EAA28277 [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. sciencedaily.com [sciencedaily.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]

Application Note: Synthesis of 9-(Prop-2-yn-1-yl)-9H-carbazole

Introduction

N-propargylated carbazoles are valuable building blocks in organic synthesis and medicinal chemistry. The presence of the propargyl group, with its terminal alkyne, allows for a variety of subsequent transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," making these compounds versatile precursors for the synthesis of more complex molecules, including potential drug candidates. This application note details various protocols for the N-propargylation of carbazole, a crucial step in accessing these important synthons.

The synthesis of 9-(prop-2-yn-1-yl)-9H-carbazole is typically achieved by the N-alkylation of carbazole with propargyl bromide. This reaction involves the deprotonation of the carbazole nitrogen followed by nucleophilic substitution on the propargyl halide. Several methods have been developed to accomplish this transformation, including conventional heating with a strong base, phase transfer catalysis (PTC) to facilitate the reaction in biphasic systems, and microwave-assisted synthesis for rapid and efficient reaction conditions.[1][2] The choice of method often depends on the desired scale, available equipment, and required efficiency.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for different experimental approaches to the N-propargylation of carbazole, allowing for easy comparison of their efficiencies and conditions.

| Method | Base/Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Conventional Method 1 | NaH | DMF | Room Temp. | Not Specified | Good | [3][4] |

| Conventional Method 2 | K₂CO₃ | Acetone/DMF | Room Temp. | Not Specified | ~78% | [2] |

| Phase Transfer Catalysis | NaOH / TBAB | Toluene/H₂O | Room Temp. | Not Specified | High | [5] |

| Microwave-Assisted | K₂CO₃ / TBAB (catalytic) | Solvent-free | Microwave (MW) | 5-10 min | 95% | [6][7] |

TBAB: Tetrabutylammonium bromide DMF: Dimethylformamide

Experimental Protocols

A detailed methodology for the conventional synthesis of this compound is provided below. This method utilizes sodium hydride as a base in a polar aprotic solvent.

Materials and Equipment

-

Carbazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Experimental Procedure (Conventional Method)

-

Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with carbazole (1.0 eq).

-

Solvent Addition: Anhydrous DMF is added to the flask to dissolve the carbazole.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion, 1.2 eq) is added portion-wise to the stirred solution under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution is observed.

-

Alkylation: Propargyl bromide (1.2 eq, 80% solution in toluene) is added dropwise to the reaction mixture at 0 °C.[4]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction progress is monitored by TLC.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel and diluted with water and an organic solvent like dichloromethane or ethyl acetate. The layers are separated, and the aqueous layer is extracted two more times with the organic solvent.

-

Washing: The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by silica gel column chromatography to afford the pure this compound.

Safety Precautions

-

Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH with care in a fume hood and under an inert atmosphere.

-

Propargyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.

-

DMF is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Always perform the quenching step slowly and at a low temperature to control the exothermic reaction.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer age ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05960F [pubs.rsc.org]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N-propargylcarbazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing N-propargylcarbazole to synthesize 1,4-disubstituted 1,2,3-triazoles. These compounds, incorporating the carbazole moiety, are of significant interest in drug discovery due to their potential as inhibitors of various enzymes and modulators of signaling pathways.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][2][3][4] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in medicinal chemistry and drug development.[1][2][3][4]

N-propargylcarbazole serves as a versatile alkyne building block, introducing the photophysically active and biologically relevant carbazole scaffold. The resulting triazole-linked carbazole derivatives have shown promise as potent inhibitors of enzymes such as reactive oxygen species (ROS) and protein tyrosine phosphatases (PTPs), which are implicated in various diseases including cancer and inflammatory conditions.[5][6]

Data Presentation

The following table summarizes the quantitative data for the CuAAC reaction between N-propargylcarbazole and various substituted benzyl azides. The data highlights the efficiency and versatility of the presented protocol.

| Entry | Azide Substituent | Product | Reaction Time (h) | Yield (%) |

| 1 | H | 1-(benzyl)-4-(carbazol-9-ylmethyl)-1H-1,2,3-triazole | 12 | 95 |

| 2 | 4-CH₃ | 1-(4-methylbenzyl)-4-(carbazol-9-ylmethyl)-1H-1,2,3-triazole | 12 | 92 |

| 3 | 4-OCH₃ | 1-(4-methoxybenzyl)-4-(carbazol-9-ylmethyl)-1H-1,2,3-triazole | 12 | 96 |

| 4 | 4-Cl | 1-(4-chlorobenzyl)-4-(carbazol-9-ylmethyl)-1H-1,2,3-triazole | 12 | 93 |

| 5 | 4-NO₂ | 1-(4-nitrobenzyl)-4-(carbazol-9-ylmethyl)-1H-1,2,3-triazole | 12 | 89 |

Experimental Protocols

Protocol 1: Synthesis of N-propargylcarbazole

This protocol details the synthesis of the alkyne precursor, N-propargylcarbazole.

Materials:

-

Carbazole

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL two-necked round-bottom flask, add carbazole (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol).

-

Add 10 mL of acetone to the flask and stir the mixture for 10 minutes at room temperature.

-

Slowly add propargyl bromide (1.5 mmol, 80% solution in toluene) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 10 hours.

-

After cooling to room temperature, dilute the reaction mixture with 20 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-propargylcarbazole.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for CuAAC Reaction of N-propargylcarbazole with Benzyl Azides

This protocol provides a general method for the synthesis of 1-(substituted benzyl)-4-(carbazol-9-ylmethyl)-1H-1,2,3-triazoles.

Materials:

-

N-propargylcarbazole

-

Substituted benzyl azide (e.g., benzyl azide, 4-methylbenzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Schlenk flask or vial with a screw cap

-

Magnetic stirrer and stir bar

Procedure:

-

In a Schlenk flask, dissolve N-propargylcarbazole (0.25 mmol) and the desired substituted benzyl azide (0.25 mmol) in a 1:1 mixture of tert-butanol and water (2 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 M in water).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 M in water).

-

To the reaction mixture, add the sodium ascorbate solution (1.0 mL, 0.1 mmol) followed by the copper(II) sulfate solution (0.2 mL, 0.01 mmol).

-

Stir the reaction mixture vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of triazole-linked carbazole derivatives and a potential signaling pathway inhibited by these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel carbazole inhibits phospho-STAT3 through induction of protein-tyrosine phosphatase PTPN6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Click Chemistry Featuring 9-(prop-2-yn-1-yl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 9-(prop-2-yn-1-yl)-9H-carbazole in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block is valuable in the synthesis of novel compounds for various applications, including the development of fluorescent chemosensors and potential therapeutic agents. The protocols outlined below offer standardized methods for achieving high yields and purity in the synthesis of 1,2,3-triazole-linked carbazole conjugates.

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form no byproducts, or byproducts that are easily removed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This compound is a key reagent in this field, offering a rigid, planar, and fluorescent carbazole moiety that can be readily introduced into a variety of molecular scaffolds. The resulting triazole products have shown promise in applications such as metal ion sensing and as inhibitors of enzymes like acetylcholinesterase.

Data Presentation

The following tables summarize quantitative data for typical CuAAC reactions involving this compound with various azides under different catalytic conditions.

Table 1: Reaction Conditions and Yields for the Synthesis of 1,2,3-Triazole-Linked Carbazole Derivatives

| Entry | Azide Reactant | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Benzyl Azide | Cu(I) | Not Specified | Thermal | 20 min | >90 | [1] |

| 2 | Substituted Benzyl Halides + NaN₃ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |

| 3 | General Aryl/Alkyl Azides | Cu(OAc)₂ | Methanol | 60 | 3.5 h | 5-89 | [2] |

| 4 | General Aryl/Alkyl Azides | CuI / DIPEA / Acetic Acid | Dichloromethane | Room Temp | 3.5 h | 5-52 | [2] |

Note: Detailed quantitative data for specific reactions involving this compound can be limited in publicly available literature. The data presented is based on closely related carbazole derivatives and general high-yielding click chemistry protocols.

Experimental Protocols

Protocol 1: Rapid Synthesis of 1-(Substituted-benzyl)-4-(9H-carbazol-9-ylmethyl)-1H-1,2,3-triazole (General Procedure)

This protocol is adapted from a high-yield, rapid CuAAC reaction and a one-pot, three-component synthesis of N-benzyl-triazole-carbazole derivatives.[1]

Materials:

-

This compound

-

Appropriate benzyl halide (e.g., benzyl bromide)

-

Sodium azide (NaN₃)

-

Copper(I) catalyst (e.g., Copper(I) iodide - CuI)

-

Solvent (e.g., a mixture of t-BuOH and H₂O, or an organic solvent like THF)

-

Reducing agent (if using a Cu(II) source, e.g., sodium ascorbate)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the benzyl halide (1.0 eq) and sodium azide (1.1 eq) to the reaction mixture.

-

De-gas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Add the copper(I) catalyst (e.g., CuI, 0.05 - 0.1 eq) to the reaction mixture under an inert atmosphere. If using a copper(II) source like CuSO₄, add the copper salt followed by a reducing agent like sodium ascorbate (0.1 - 0.2 eq).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating as required. A rapid reaction may be complete in as little as 20 minutes.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-(substituted-benzyl)-4-(9H-carbazol-9-ylmethyl)-1H-1,2,3-triazole.

Protocol 2: General Bioconjugation using this compound

This protocol provides a general guideline for the bioconjugation of azide-modified biomolecules with this compound. This can be used to introduce a fluorescent carbazole label onto proteins, nucleic acids, or other biomolecules.[3]

Materials:

-

Azide-modified biomolecule

-

This compound

-

Aqueous buffer (e.g., phosphate buffer, pH 7)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand stock solution (e.g., THPTA, 50 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

Aminoguanidine (optional, to prevent oxidative damage to biomolecules)

Procedure:

-

In a microcentrifuge tube, prepare a solution of the azide-modified biomolecule in the aqueous buffer.

-

Add a solution of this compound (typically in a small amount of a water-miscible organic solvent like DMSO to aid solubility, then diluted in buffer) to the biomolecule solution. A 2 to 10-fold molar excess of the carbazole alkyne is recommended.

-

In a separate tube, prepare a premix of the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.

-

Add the copper/ligand premix to the reaction mixture containing the biomolecule and carbazole.

-

If using, add aminoguanidine to the reaction mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

-

The purification method will depend on the nature of the biomolecule. Common methods include size exclusion chromatography, dialysis, or precipitation.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical transformation in the click chemistry protocols described.

Caption: Workflow for the synthesis of 1,2,3-triazole-linked carbazoles.

Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: Principle of metal ion detection using a carbazole-triazole sensor.

References

Application Notes and Protocols for the Polymerization of 9-(prop-2-yn-1-yl)-9H-carbazole

Topic: Polymerization of 9-(prop-2-yn-1-yl)-9H-carbazole for Conductive Polymers

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazole-based polymers are a significant class of conductive and photoactive materials with wide-ranging applications in electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The functionalization of the carbazole nitrogen atom allows for the tuning of the polymer's physical and chemical properties. The introduction of a propargyl group, as in this compound, offers a versatile handle for polymerization, leading to polymers with potentially unique electronic and structural characteristics. This document provides detailed protocols for the synthesis of the monomer and its subsequent polymerization to yield poly(this compound), a promising candidate for the development of novel conductive materials.

Data Presentation

Table 1: Properties of the Monomer this compound

| Property | Value | Reference |

| CAS Number | 4282-77-3 | [1] |

| Molecular Formula | C₁₅H₁₁N | [1] |

| Molecular Weight | 205.26 g/mol | [1] |

| Boiling Point | 301.8 °C | [1] |

| Physical Form | Solid | |

| Purity | 97% | |

| Storage Temperature | 2-8 °C, sealed in dry conditions |

Table 2: Expected Properties of Poly(this compound)

| Property | Expected Value/Characteristic |

| Appearance | Powder or film |

| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, chlorobenzene) |

| Conductivity | Semiconductor range, tunable by doping |

| Thermal Stability | Expected to be thermally stable, typical for polycarbazoles |

| Molecular Weight (Mw) | Dependent on polymerization method and conditions |

| Polydispersity Index (PDI) | Dependent on polymerization method |

| HOMO/LUMO Levels | Characteristic of carbazole-based polymers |

Experimental Protocols

Protocol 1: Synthesis of the Monomer this compound

This protocol is based on the general synthesis of N-alkylated carbazoles.

Materials:

-

Carbazole

-

Potassium hydroxide (KOH)

-

Propargyl bromide (3-bromopropyne)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve carbazole in DMF.

-

Add powdered potassium hydroxide to the solution and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture in an ice bath.

-

Add propargyl bromide dropwise to the cooled mixture using a dropping funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature overnight with continuous stirring.

-

Pour the reaction mixture into a beaker containing deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with deionized water to remove any remaining salts.

-

Dry the product under vacuum to obtain this compound.

-

The purity of the product can be assessed by NMR and mass spectrometry.

Protocol 2: Chemical Polymerization of this compound

This protocol describes a general method for the chemical oxidative polymerization of carbazole derivatives. The terminal alkyne group of the monomer may also participate in the polymerization, potentially leading to a cross-linked or complex polymer structure.

Materials:

-

This compound

-

Anhydrous ferric chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈) as an oxidizing agent

-

Anhydrous chloroform or dichloromethane as the solvent

-

Methanol

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Nitrogen or Argon inert gas supply

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

-

In a separate flask, prepare a solution of the oxidizing agent (e.g., FeCl₃) in the same solvent.

-

Slowly add the oxidant solution to the monomer solution with vigorous stirring.

-